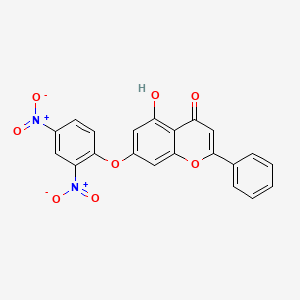

7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one

Description

7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science.

Properties

Molecular Formula |

C21H12N2O8 |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

7-(2,4-dinitrophenoxy)-5-hydroxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H12N2O8/c24-16-9-14(30-18-7-6-13(22(26)27)8-15(18)23(28)29)10-20-21(16)17(25)11-19(31-20)12-4-2-1-3-5-12/h1-11,24H |

InChI Key |

VFNGEUJYPQVTEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one typically involves the reaction of 2,4-dinitrophenol with a suitable chromen-4-one precursor. One common method involves the use of 1-fluoro-2,4-dinitrobenzene as a starting material, which reacts with a chromen-4-one derivative under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can lead to the formation of quinone derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a subject of interest in drug discovery and development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows for the design of molecules that can target specific biological pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

2,4-Dinitrophenol: Known for its use as a weight loss agent, but with significant toxicity.

2,4-Dinitrophenylhydrazine: Used in analytical chemistry for the detection of carbonyl compounds.

2,4-Dinitrophenyl benzoate: Studied for its reactivity in nucleophilic substitution reactions.

Uniqueness

7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one is unique due to its chromen-4-one core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one is a synthetic compound belonging to the class of flavonoids, specifically coumarins. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C21H12N2O8

- Molecular Weight : 420.33 g/mol

- CAS Number : 304871-99-6

Anticancer Activity

Several studies have investigated the anticancer properties of 7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one. A notable study evaluated its cytotoxic effects against various human cancer cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.1 | Induction of apoptosis and cell cycle arrest in G2/M phase |

| A549 | 3.7 | Inhibition of proliferation and induction of apoptosis |

The compound's mechanism of action involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential for developing therapeutic agents targeting inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of 7-(2,4-Dinitro-phenoxy)-5-hydroxy-2-phenyl-chromen-4-one was assessed against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Case Studies

- Cytotoxicity in Cancer Research : A study published in PubMed evaluated derivatives of flavonoids, including our compound, demonstrating superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin against various cancer cell lines .

- Inflammation Models : In experimental models of inflammation, this compound significantly reduced edema and inflammatory cell infiltration in carrageenan-induced paw edema models in rats, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A comprehensive study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, suggesting its potential application in treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.